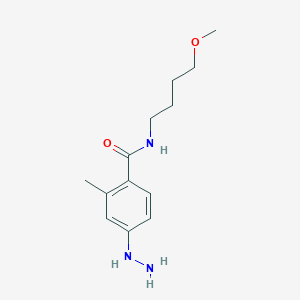
2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a pyrazine ring, and a butanamide backbone. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or amination reactions.
Attachment of the butanamide backbone: The butanamide moiety is attached through amidation reactions, often using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
化学反応の分析
Types of Reactions
2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and pyrazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Amino-N,3-dimethyl-N-(pyrazin-2-yl)butanamide: Lacks the (S)-1-ethyl group, which may affect its biological activity.
2-Amino-N,3-dimethyl-N-(pyridin-2-yl)butanamide: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
2-Amino-N,3-dimethyl-N-(quinolin-2-yl)butanamide: Features a quinoline ring, which may confer unique biological activities.
Uniqueness
2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the (S)-1-ethyl group and the pyrazine ring distinguishes it from other similar compounds, potentially leading to distinct biological activities and applications.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-(1-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C12H20N4O/c1-8(2)11(13)12(17)16(4)9(3)10-7-14-5-6-15-10/h5-9,11H,13H2,1-4H3 |
InChIキー |
ZJKOXXHKVCYNSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)

![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B14792373.png)


![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)

![2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792413.png)

![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![7-Chlorothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B14792435.png)

![2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)
